Leu-Enkephalin-Lys
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Overview
Description
Leu-Enkephalin-Lys is an endogenous opioid peptide neurotransmitter with the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Lys. It is found naturally in the brains of many animals, including humans. This compound is one of the two forms of enkephalin, the other being Met-Enkephalin . This compound has agonistic actions at both the μ- and δ-opioid receptors, with a significantly greater preference for the latter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Leu-Enkephalin-Lys typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the synthesized peptide .
Chemical Reactions Analysis
Types of Reactions
Leu-Enkephalin-Lys undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the lysine residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Reduced forms of the peptide with altered disulfide bonds.
Substitution: Alkylated derivatives of the peptide.
Scientific Research Applications
Leu-Enkephalin-Lys has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in neurotransmission and pain modulation.
Medicine: Explored for its potential therapeutic applications in pain management and neuroprotection.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mechanism of Action
Leu-Enkephalin-Lys exerts its effects by binding to opioid receptors, primarily the δ-opioid receptor . Upon binding, it activates G-protein coupled receptor pathways, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels . This results in the modulation of neurotransmitter release and the reduction of pain perception .
Comparison with Similar Compounds
Similar Compounds
Met-Enkephalin: Another form of enkephalin with the sequence Tyr-Gly-Gly-Phe-Met.
Dynorphin: A related opioid peptide with a different sequence and receptor affinity.
Endorphins: Larger opioid peptides with broader physiological effects.
Uniqueness
Leu-Enkephalin-Lys is unique due to its specific sequence and higher affinity for the δ-opioid receptor compared to other opioid peptides . This specificity makes it a valuable tool for studying δ-opioid receptor functions and developing targeted therapies .
Properties
Molecular Formula |
C36H53N7O10 |
---|---|
Molecular Weight |
743.8 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C34H49N7O8.C2H4O2/c1-21(2)16-27(32(46)40-26(34(48)49)10-6-7-15-35)41-33(47)28(18-22-8-4-3-5-9-22)39-30(44)20-37-29(43)19-38-31(45)25(36)17-23-11-13-24(42)14-12-23;1-2(3)4/h3-5,8-9,11-14,21,25-28,42H,6-7,10,15-20,35-36H2,1-2H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H,41,47)(H,48,49);1H3,(H,3,4)/t25-,26-,27-,28-;/m0./s1 |
InChI Key |
CZVRTZIDWBCOIX-ZLYCMTQRSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O |
Origin of Product |
United States |
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